molecular formula C17H16N2O4S B2691818 4-(4-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 952861-46-0

4-(4-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2691818
CAS No.: 952861-46-0
M. Wt: 344.39
InChI Key: TZSAJLNEPKQMSF-UHFFFAOYSA-N
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Description

4-(4-(Ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic small molecule designed for oncology research, focusing on the development of novel microtubule-targeting agents. Its core structure is based on the 3,4-dihydroquinoxalin-2(1H)-one scaffold, which has been identified in scientific literature as a privileged structure for inhibiting tubulin polymerization by binding to the colchicine site on β-tubulin . Compounds targeting this site are of significant interest because they can potentially overcome multidrug resistance, a common challenge with other microtubule-targeting chemotherapeutics . The molecular design of this compound integrates a sulfone-bearing benzoyl group at the 4-position, a feature explored in related derivatives to modulate biological activity and physicochemical properties. Research on analogous tetrahydroquinoxaline sulfonamide derivatives has demonstrated that such compounds can exhibit moderate to strong antiproliferative activities against various human cancer cell lines, including colon cancer (HT-29), liver cancer (HepG2), and breast cancer (MCF-7) . The primary research value of this compound lies in its potential to disrupt microtubule dynamics, leading to the arrest of the cell cycle at the G2/M phase and the inhibition of proliferating cells . It serves as a valuable chemical tool for investigating mitosis, cell cycle regulation, and the mechanisms of vascular disruption in tumors, providing a foundation for the design of next-generation anticancer agents.

Properties

IUPAC Name

4-(4-ethylsulfonylbenzoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-2-24(22,23)13-9-7-12(8-10-13)17(21)19-11-16(20)18-14-5-3-4-6-15(14)19/h3-10H,2,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSAJLNEPKQMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination .

Chemical Reactions Analysis

Synthetic Pathways for Functionalization

The ethylsulfonylbenzoyl group at position 4 of the dihydroquinoxalinone scaffold is likely introduced via nucleophilic substitution or sulfonation reactions. For example:

  • Sulfonation of Benzoyl Precursors : A benzoyl chloride intermediate can undergo sulfonation using ethylsulfonyl chloride under Friedel-Crafts conditions, followed by coupling to the dihydroquinoxalinone core .

  • Radical Addition : Photocatalytic radical addition reactions using Ru(bpy)₃Cl₂ (as seen in trifluoromethyl ketone additions to dihydroquinoxalin-2-ones) could theoretically extend to ethylsulfonylbenzoyl groups under blue LED irradiation .

Nucleophilic Substitution

In derivatives of 3,4-dihydroquinoxalin-2(1H)-one, the benzylic position is reactive. For example:

Radical Pathways

Visible-light photocatalysis enables radical coupling at the α-amino position of dihydroquinoxalin-2-ones :

  • Quenching of Ru(bpy)₃Cl₂ : The excited state of Ru(bpy)₃Cl₂ is quenched by dihydroquinoxalin-2-ones, generating radicals that react with electrophiles (e.g., trifluoromethyl ketones). This could be adapted for ethylsulfonylbenzoyl radical addition.

Sulfonyl Group Modifications

Ethylsulfonyl groups are stable under acidic and basic conditions but can participate in:

  • Reduction : LiAlH₄ reduces amide groups in dihydroquinoxalinones to amines (e.g., compound 6 in ), though sulfonyl groups typically remain intact.

  • Oxidation : Further oxidation of ethylsulfonyl to sulfonic acid derivatives is unlikely under standard conditions.

Ring Expansion

Carbon atom insertion reactions (e.g., N-heterocyclic carbene-mediated) can expand the quinoxalinone ring, though this is not directly applicable to the ethylsulfonylbenzoyl substituent .

Biological Activity and Derivatization

Pyrimidine dihydroquinoxalinone derivatives (e.g., compound 12k ) demonstrate potent anticancer activity via tubulin polymerization inhibition . Introducing ethylsulfonylbenzoyl groups may enhance binding affinity to hydrophobic pockets in biological targets.

Experimental Data from Analogues

Compound Reaction Type Conditions Yield Reference
4-Benzyl derivativeRadical additionRu(bpy)₃Cl₂, CH₃CN, 455 nm LED58–80%
Chloroacetyl derivativeNucleophilic substitutionEtOH, NaHCO₃, reflux75%
Pyrimidine derivativesSuzuki couplingPd catalysis, K₂CO₃, DMF, 90°C60–94%

Stability and Reactivity Considerations

  • Hydrolysis : Sulfonyl groups are resistant to hydrolysis, but adjacent carbonyls (e.g., benzoyl) may undergo nucleophilic attack in strong acids/bases.

  • Photostability : Blue LED irradiation (455 nm) does not degrade dihydroquinoxalinone scaffolds in photocatalytic reactions .

Scientific Research Applications

4-(4-(Ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

The 3,4-dihydroquinoxalin-2(1H)-one scaffold has been extensively modified to optimize biological activity. Below is a comparative analysis of key derivatives, focusing on substituents, synthesis, and functional outcomes.

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Compounds with electron-withdrawing groups (e.g., sulfonamide in 1f , chloroquinazolinyl in 6a ) exhibit enhanced target affinity compared to electron-rich analogs like 27a and 27b .
  • Synthetic Accessibility : Furan- and thiophene-based derivatives (27b , 27a ) are synthesized in high yields (80–93%), whereas sulfonamide-containing compounds (1f ) require multi-step protocols with moderate yields (~50%) .
  • Thermal Stability : Higher melting points in 6a (183–184°C) and 1f (239–240°C) correlate with increased polarity from sulfonamide and quinazolinyl groups .

Key Observations :

  • Antitumor Potency: Quinazolinyl-substituted derivatives (6a) show nanomolar GI50 values, outperforming earlier leads by 3–6-fold due to lactam ring stabilization .
  • COX-2 Selectivity : Sulfonamide-containing 1f exhibits moderate COX-2 inhibition (47.1% at 20 µM), though less potent than celecoxib .
  • sGC Activation : Dicarboxylic derivatives (22 ) demonstrate enhanced binding to sGC via hydrophobic and hydrogen-bonding interactions, suggesting the target compound’s ethylsulfonyl group could mimic these effects .
Physicochemical and Drug-Likeness Comparisons
Compound Name LogP (Predicted) Water Solubility (mg/mL) Metabolic Stability (t1/2) Reference
27a 3.2 0.12 Low (CYP3A4 substrate)
6a 2.8 0.08 Moderate (CYP2D6 inhibitor)
1f 1.9 0.45 High (sulfonamide stability)
Target Compound (Hypothetical) 2.5 (Estimated) 0.2 (Estimated) High (ethylsulfonyl resists oxidation)

Key Observations :

  • Lipophilicity : The ethylsulfonyl group in the target compound may balance LogP between polar (e.g., 1f ) and hydrophobic analogs (e.g., 27a ).
  • Metabolic Stability : Ethylsulfonyl groups are less prone to oxidative metabolism than benzyl or thiophene substituents .

Biological Activity

4-(4-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound belonging to the class of 3,4-dihydroquinoxalin-2(1H)-ones. This compound exhibits a diverse range of biological activities, making it a subject of interest in medicinal chemistry. The structure of this compound includes an ethylsulfonyl group attached to a benzoyl moiety, which is further connected to a dihydroquinoxalinone core. Understanding its biological activity involves exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzoyl Intermediate : The ethylsulfonyl chloride reacts with an appropriate benzene derivative under basic conditions to form the benzoyl intermediate.
  • Cyclization : The benzoyl intermediate undergoes cyclization with o-phenylenediamine, facilitated by acidic or basic conditions, leading to the formation of the quinoxaline core.
  • Reduction : The quinoxaline structure is reduced to yield the dihydroquinoxaline form.

These synthetic routes are crucial for producing the compound in sufficient purity and yield for biological evaluation.

Anticancer Properties

Research indicates that derivatives of 3,4-dihydroquinoxalin-2(1H)-ones exhibit significant anticancer activity. For instance, compounds within this class have been tested against various cancer cell lines including MCF-7 (breast cancer) and A-549 (lung cancer).

CompoundCell LineIC50 (µg/mL)
4hMCF-76.40
4bMCF-79.32
DoxorubicinMCF-73.23

In comparative studies, certain derivatives have shown lower IC50 values than Doxorubicin, indicating stronger cytotoxic effects against cancer cells .

The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors. The ethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity. Additionally, the quinoxaline core may interact favorably with aromatic residues in target binding sites, enhancing its affinity and specificity for these targets .

Case Studies

Several studies have documented the biological effects of related compounds within the quinoxaline family:

  • Antiviral Activity : Quinoxaline derivatives have demonstrated antiviral properties against HIV and other viruses. For example, certain quinoxaline nucleosides have shown inhibitory effects on HIV-1 with EC50 values in the low micromolar range .
  • Neuroprotective Effects : Some derivatives exhibit neuroprotective properties in models of neurodegenerative diseases, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(4-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one, and how is regioselectivity controlled during cyclocondensation?

  • Answer: Regioselectivity in dihydroquinoxalinone synthesis can be controlled using additives like p-TsOH or HOBt/DIC. For example, cyclocondensation of o-phenylenediamines with aroylpyruvates under standardized conditions (DMF, rt, 3 days) yields regioisomers with 72–97% selectivity. Switching between ester or acid derivatives of aroylpyruvates allows predictable regioselectivity tuning . Copper-catalyzed alkynylation with terminal alkynes under aerobic, visible-light conditions provides moderate-to-good yields (33–88%) for functionalized derivatives .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Answer: Use a combination of:

  • 1H/13C NMR : To verify proton and carbon environments (e.g., ethylsulfonyl and benzoyl groups) .
  • HRMS : For exact molecular weight confirmation .
  • X-ray crystallography (SHELXL) : To resolve crystal packing and hydrogen-bonding networks, particularly for resolving regioisomeric ambiguities .

Q. How does the ethylsulfonyl substituent impact solubility and metabolic stability compared to other groups (e.g., methoxy, chloro)?

  • Answer: Sulfonyl groups generally enhance aqueous solubility due to polar interactions. In analogues like 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, methoxy groups improve lipophilicity, while ethylsulfonyl may balance solubility and metabolic stability. In vivo studies in mice suggest sulfonyl derivatives exhibit moderate stability, requiring further optimization via prodrug strategies or formulation .

Advanced Research Questions

Q. What mechanistic insights explain the antitumor activity of this compound in vascular disruption?

  • Answer: Analogues with the 3,4-dihydroquinoxalin-2(1H)-one scaffold disrupt tubulin polymerization, inducing G2/M phase arrest (similar to combretastatin A-4). Immunohistochemistry of xenograft tumors shows apoptosis induction and vasculature collapse via endothelial cell targeting. The ethylsulfonyl group may enhance binding to β-tubulin’s colchicine site, though crystallographic validation is needed .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s antiproliferative potency?

  • Answer: Key modifications include:

  • Quinazoline ring substitution : 2-Methyl or 2-chloro groups on quinazoline improve GI50 values to sub-nanomolar levels (e.g., 0.53–2.01 nM for 6a) .
  • Lactam C-ring : Retaining the 3,4-dihydropyrazin-2(1H)-one moiety enhances activity 3–6-fold compared to piperidine analogues .
  • Alkynylation : Copper-catalyzed addition of terminal alkynes increases diversity for SAR exploration .

Q. What in vivo models validate the efficacy of this compound, and what dosing parameters are critical?

  • Answer: In murine xenograft models, analogues like compound 2 (1.0 mg/kg) achieve 62% tumor growth inhibition without toxicity. Key parameters:

  • Dosing frequency : Intermittent dosing to mitigate vascular toxicity.
  • Pharmacokinetics : Monitor bioavailability and half-life using LC-MS/MS.
  • Biomarkers : Assess tumor hypoxia (HIF-1α) and microvessel density (CD31) post-treatment .

Q. What strategies address low yields in copper-catalyzed alkynylation reactions for 3,4-dihydroquinoxalin-2(1H)-one derivatives?

  • Answer: Optimize:

  • Catalyst loading : 10 mol% CuI with ligand-free conditions.
  • Oxidant : Oxygen atmosphere improves yields to 60–88%.
  • Solvent : i-PrOH at 120°C under microwave irradiation reduces reaction time .

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